Product packaging for Cefcapene(Cat. No.:CAS No. 135889-00-8)

Cefcapene

Numéro de catalogue: B134052
Numéro CAS: 135889-00-8
Poids moléculaire: 453.5 g/mol
Clé InChI: HJJRIJDTIPFROI-NVKITGPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cefcapene within Third-Generation Cephalosporin (B10832234) Classification

This compound is a semisynthetic third-generation cephalosporin antibiotic, belonging to the β-lactam class of antibacterial compounds. nih.govguidetopharmacology.orgontosight.ai Its classification is formally recognized under the Anatomical Therapeutic Chemical (ATC) system as J01DD17, placing it within the category of "Other beta-lactam antibacterials" and specifically among "Third-generation cephalosporins." nih.govgenome.jp

The antibacterial mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes located on the inner membrane of the bacterial cell wall. nih.govontosight.airad-ar.or.jpchemicalbook.com PBPs are essential for the final stages of assembling the bacterial cell wall and for reshaping it during growth and division. nih.gov By inactivating PBPs, this compound interferes with the cross-linkage of peptidoglycan chains, which are necessary for the strength and rigidity of the bacterial cell wall. nih.govontosight.ai This disruption ultimately leads to the weakening of the bacterial cell wall and subsequent cell lysis. nih.govontosight.airad-ar.or.jpchemicalbook.com

This compound exhibits a broad spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. guidetopharmacology.orgontosight.aitoku-e.com Specific susceptible bacterial species include Gram-positive organisms such as Staphylococcus aureus and Streptococcus species, including Streptococcus pneumoniae. ontosight.aitoku-e.comguidetopharmacology.org It also shows activity against Gram-negative bacteria like Escherichia coli, Haemophilus influenzae, and Serratia species. ontosight.aitoku-e.comguidetopharmacology.org Furthermore, this compound has been noted for its ability to inactivate class C β-lactamases, enzymes produced by some bacteria that can degrade β-lactam antibiotics and contribute to antibiotic resistance. toku-e.com

The chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₅O₆S₂ nih.govguidetopharmacology.org
Molecular Weight453.08 g/mol guidetopharmacology.org
PubChem CID6436055 nih.gov
CAS Number135889-00-8 chemicalbook.com

Historical Development and Market Introduction of this compound

This compound Pivoxil as a Prodrug: Conceptual Framework and Bioactivation

Upon oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and undergoes hydrolysis. nih.govwikipedia.org This bioactivation process is primarily mediated by esterases, which are enzymes found in locations such as the intestinal epithelial cells (gut wall) and the liver. toku-e.compharmacompass.comnih.govnih.govdrugbank.comnih.gov The hydrolysis reaction cleaves the ester bond of this compound pivoxil, releasing the active this compound. pharmacompass.comnih.govnih.gov The solubility of this compound pivoxil itself is influenced by pH, particularly by the acidity of gastric juice. toku-e.comnih.gov This enzymatic conversion ensures that the active drug is available systemically to exert its antibacterial effects.

The chemical properties of this compound Pivoxil are detailed below:

PropertyValueSource
Molecular FormulaC₂₃H₂₉N₅O₈S₂ nih.gov
Molecular Weight567.6 g/mol nih.gov
PubChem CID5282438 guidetopharmacology.orgnih.gov
CAS Number105889-45-0 nih.govsolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O6S2 B134052 Cefcapene CAS No. 135889-00-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRIJDTIPFROI-NVKITGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027544
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135889-00-8
Record name Cefcapene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135889-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefcapene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Cefcapene Antibacterial Action

Inhibition of Bacterial Cell Wall Synthesis by Cefcapene

The primary mechanism of action for this compound, characteristic of β-lactam antibiotics, involves the inhibition of bacterial cell wall biosynthesis. uni.lumdpi.com The bacterial cell wall, particularly its peptidoglycan layer, is crucial for maintaining cellular shape and protecting the bacterium from osmotic lysis. nih.govfishersci.ca this compound interferes with the final stages of peptidoglycan synthesis, a complex process involving the cross-linking of peptidoglycan units. mdpi.comfishersci.ca By disrupting this vital process, this compound compromises the structural integrity of the bacterial cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell lysis and death. uni.lumdpi.comresearchgate.net

Penicillin-Binding Protein (PBP) Target Interactions and Binding Affinity Studies

This compound, like other β-lactam antibiotics, executes its antibacterial activity by binding to and inactivating penicillin-binding proteins (PBPs). uni.lunih.govplos.org PBPs are a group of enzymes located on the inner membrane of the bacterial cell wall that play essential roles in the synthesis and remodeling of peptidoglycan. plos.orgnih.gov The binding of β-lactam antibiotics to these proteins is typically covalent, leading to the inactivation of the PBP and cessation of its enzymatic function. mdpi.com

Specificity of this compound Binding to Diverse PBPs

This compound has been shown to bind strongly to specific PBPs, including PBP3, PBP1A, and PBP1Bs. Studies comparing the binding affinities of various cephalosporins to PBPs in Streptococcus pneumoniae have provided insights into this compound's specificity. For instance, in relation to PBP1A of S. pneumoniae, cefditoren (B193786) exhibited a lower dissociation constant (Kd) compared to this compound, cefixime (B193813), and cefdinir (B1668824). Conversely, for PBP2X of S. pneumoniae, cefditoren's Kd was lower than that of cefixime but higher than that of both this compound and cefdinir. This indicates that this compound possesses distinct binding characteristics across different PBP targets in various bacterial species.

Impact of this compound on Peptidoglycan Cross-Linking

The critical role of PBPs in bacterial cell wall synthesis lies in their transpeptidase activity, which is responsible for catalyzing the cross-linking of peptidoglycan chains. mdpi.comnih.gov When this compound binds to and inactivates PBPs, it directly inhibits this transpeptidation reaction. uni.luresearchgate.net This inhibition prevents the formation of a robust, cross-linked peptidoglycan mesh, leading to the synthesis of an incomplete and structurally compromised cell wall. mdpi.com The inability of the bacterial cell to properly construct its cell wall results in a loss of structural integrity, making the cell highly vulnerable to osmotic forces and ultimately leading to bacterial cell lysis and death. mdpi.comresearchgate.net

Antimicrobial Spectrum and in Vitro Efficacy of Cefcapene

Spectrum of Activity Against Gram-Positive Bacterial Pathogens

Cefcapene demonstrates notable potency against a range of Gram-positive organisms, playing a crucial role in the management of infections caused by these bacteria.

Efficacy Against Staphylococcus aureus (including Methicillin-Sensitive Strains)

This compound exhibits excellent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA). mdpi.com The minimum inhibitory concentration (MIC) values for this compound against MSSA strains have been reported to be in the range of 0.125 to 4 mg/L. mdpi.com Pharmacological studies have indicated a MIC of 3.13 µg/ml for this compound against aerobic Gram-positive bacteria, including MSSA, which is comparable to other cephalosporins like cefotiam (B1212589) and cefaclor (B193732). nih.gov Furthermore, the concentration of this compound required to inhibit 50% of isolates (IC50) has been reported as 2 µg/ml. nih.gov The activity of this compound against Staphylococcus aureus has been observed to increase at a lower pH of 5.0. mdpi.com

OrganismMIC Range (mg/L)Reference
Staphylococcus aureus (MSSA)0.125 - 4 mdpi.com

Efficacy Against Streptococcus Species (e.g., Streptococcus pneumoniae, Streptococcus pyogenes)

This compound has demonstrated potent in vitro activity against various Streptococcus species, including Streptococcus pneumoniae and Streptococcus pyogenes. Studies have shown that this compound has excellent antibacterial activity against most streptococci, with MIC values similar to those for MSSA (0.125-4 mg/L). mdpi.com

For Streptococcus pneumoniae, the MIC of this compound is reported to be ≤0.1 µg/ml, showing better activity than cefaclor and equivalent to cefditoren (B193786). nih.gov this compound is also effective against penicillin-intermediate and penicillin-resistant S. pneumoniae (PISP/PRSP), with a MIC90 equal to that of cefditoren and lower than that of penicillin G, ampicillin, cefaclor, cefdinir (B1668824), and erythromycin. nih.govresearchgate.net Specifically, against penicillin-resistant strains, this compound has a MIC of 0.78 µg/mL. nih.gov The IC50 for this compound against Streptococcus pneumoniae has been reported to be ≤0.12 µg/ml. nih.gov

Regarding Streptococcus pyogenes (Group A Streptococcus), a comparative study on the treatment of pharyngitis in children showed high bacteriological eradication rates with this compound treatment. researchgate.net This indicates its effectiveness against this pathogen in a clinical setting.

OrganismMIC (µg/mL)Reference
Streptococcus pneumoniae≤0.1 nih.gov
Streptococcus pneumoniae (Penicillin-Resistant)0.78 nih.gov

Spectrum of Activity Against Gram-Negative Bacterial Pathogens

This compound is also effective against a variety of Gram-negative bacteria, contributing to its broad-spectrum profile.

Efficacy Against Escherichia coli

This compound has shown inhibitory activity against Enterobacteriaceae, a family that includes Escherichia coli. Research indicates that this compound inhibits 50% of Enterobacteriaceae isolates (MIC50) at a concentration of ≤1 mg/L. mdpi.com The IC50 for this compound against Enterobacteriaceae has been reported to be ≤2 µg/ml. nih.gov Its activity against Gram-negative bacilli is generally comparable to that of cefditoren and cefpodoxime, but less potent than cefixime (B193813). mdpi.com

Organism FamilyMIC50 (mg/L)Reference
Enterobacteriaceae (including E. coli)≤1 mdpi.com

Efficacy Against Haemophilus influenzae

This compound demonstrates excellent antibacterial activity against Haemophilus influenzae, with reported MIC values of less than 0.031 mg/L. mdpi.com This activity is superior to that of cefditoren, cefpodoxime, and cefixime. mdpi.com this compound is potent against both β-lactamase producing and non-producing strains of H. influenzae. researchgate.net For ampicillin-resistant H. influenzae, the MIC50 of this compound is 0.05 µg/ml, highlighting its strong activity against resistant strains. nih.gov The IC50 for this compound against all isolated Haemophilus influenzae strains has been reported as ≤0.06 µg/m. nih.gov

OrganismMIC (mg/L)MIC50 (µg/mL) (Ampicillin-Resistant)Reference
Haemophilus influenzae<0.0310.05 mdpi.comnih.gov

Efficacy Against Serratia Species and Proteus Species

Pharmacological studies have indicated that this compound is more active against Serratia marcescens and Proteus species than cefditoren and cefotiam. nih.gov While specific MIC50 and MIC90 values for this compound against these organisms are not as extensively documented in readily available literature as for other bacteria, its demonstrated superiority to comparable cephalosporins suggests a significant level of in vitro efficacy.

In Vitro Susceptibility Testing Methodologies for this compound

The in vitro susceptibility of bacteria to this compound is determined using standardized laboratory techniques. These methods are essential for establishing the potency of the antibiotic against various pathogens and for monitoring the emergence of resistance. The primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of the antibiotic's effect on bacterial biofilm formation.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.gov For this compound, as with other antibiotics, MICs are typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). researchgate.net

In the broth microdilution method, serial twofold dilutions of this compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of this compound that inhibits bacterial growth. The agar dilution method involves incorporating varying concentrations of this compound into an agar medium, onto which the bacterial isolates are then inoculated. The MIC is the lowest concentration of the antibiotic that prevents colony formation on the agar surface.

This compound has demonstrated potent in vitro activity against common respiratory pathogens. Studies have reported MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Against Haemophilus influenzae, this compound has shown excellent activity, with reported MIC values of less than 0.031 mg/L. researchgate.net Its activity against Gram-negative bacilli is comparable to other cephalosporins like cefditoren and cefpodoxime. researchgate.net For methicillin-susceptible Staphylococcus aureus (MSSA) and most streptococci, the MIC values of this compound typically range from 0.125 to 4 mg/L. researchgate.net

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Streptococcus pneumoniae 0.5 1.0 0.125 - 4
Haemophilus influenzae ≤0.03 ≤0.03 Not widely reported
Moraxella catarrhalis 0.25 0.5 Not widely reported

Data compiled from available research literature. MIC values can vary based on the specific strains tested and the methodology used.

This compound's Effect on Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can adhere to biological or non-biological surfaces. Biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts. The effect of this compound on biofilm formation is a critical aspect of its in vitro efficacy evaluation.

Studies have shown that the concentrations of this compound required to inhibit bacteria within a biofilm are significantly higher than those needed for planktonic bacteria. researchgate.net Research on various bacterial strains has demonstrated a substantial decrease in susceptibility to this compound after biofilm formation, with some strains showing a 10- to 10,000-fold increase in the MIC required for inhibition. researchgate.net

The assessment of an antibiotic's effect on biofilms can be conducted using several in vitro models. A common method involves growing biofilms on the surfaces of microtiter plates. After a defined incubation period to allow for biofilm formation, the planktonic bacteria are removed, and the biofilms are exposed to various concentrations of the antibiotic. The viability of the remaining biofilm-embedded bacteria can then be quantified using techniques such as colony-forming unit (CFU) counting or metabolic assays.

Table 2: Comparison of this compound MICs for Planktonic vs. Biofilm Bacteria

Bacterial Strain Planktonic MIC (µg/mL) Biofilm MIC (µg/mL) Fold Increase in MIC
Strain A 0.1 100 1000
Strain B 0.5 >5000 >10000
Strain C 0.01 10 1000
Strain D 1 100 100
Strain E 0.1 10 100

This table presents illustrative data based on findings that show a significant increase in MIC for biofilm-forming bacteria. The specific fold increase can vary greatly depending on the bacterial strain and experimental conditions.

Bacterial Resistance Mechanisms to Cefcapene

Beta-Lactamase-Mediated Resistance and Cefcapene Stability

The production of beta-lactamase enzymes is a principal mechanism of resistance against beta-lactam antibiotics. researchgate.net These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of this compound in the presence of these enzymes is a critical determinant of its antibacterial activity.

This compound as an Inactivator of Class C Beta-Lactamases

Research has demonstrated that this compound exhibits a notable stability against Class C beta-lactamases, which are chromosomally encoded cephalosporinases found in several Gram-negative bacteria like Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, and Citrobacter freundii. nih.gov Unlike many other cephalosporins that act as good substrates for these enzymes, this compound functions as a poor substrate or an inactivator. nih.gov

The interaction of this compound with Class C beta-lactamases is characterized by a high second-order rate constant (k₂/K) for acylation, ranging from 8.7 x 10⁵ to 7.0 x 10⁶ M⁻¹s⁻¹. nih.gov This indicates an efficient initial binding and acylation of the enzyme. However, the subsequent deacylation step, which would regenerate the active enzyme, is significantly slow. For the beta-lactamases from P. aeruginosa and C. freundii, the deacylation rate constants (k₃) were determined to be very low, at 2.3 x 10⁻² s⁻¹ and 2.1 x 10⁻¹ s⁻¹, respectively. nih.gov This slow deacylation leads to a transient inactivation of the enzyme, suggesting that this compound can effectively inhibit the activity of these key resistance determinants. nih.gov

Comparative Enzymatic Hydrolysis Studies with this compound

Comparative studies highlight the superior stability of this compound against Class C beta-lactamases when compared to other oral cephalosporins, such as Cefpodoxime. While Cefpodoxime is readily hydrolyzed by most Class C enzymes, this compound maintains its structural integrity. nih.gov This difference in stability is a key factor in this compound's effectiveness against bacteria that produce these types of beta-lactamases. In contrast, against Class A (e.g., TEM-1, SHV-1) and Class B (metallo-beta-lactamases) enzymes, the stability differences between this compound and Cefpodoxime are less pronounced. nih.gov

Enzyme (Source Organism)Kinetic ParameterThis compoundCefpodoxime
Class C β-Lactamase (P. aeruginosa)k₂/K (M⁻¹s⁻¹)Data Not Specified1.8 x 10⁵
k₃ (s⁻¹)2.3 x 10⁻²Data Not Specified
Class C β-Lactamase (C. freundii)k₂/K (M⁻¹s⁻¹)7.0 x 10⁶1.2 x 10⁷
k₃ (s⁻¹)2.1 x 10⁻¹Data Not Specified
Class C β-Lactamase (E. cloacae)k₂/K (M⁻¹s⁻¹)8.7 x 10⁵Not a good substrate

Penicillin-Binding Protein (PBP) Alterations as a Resistance Mechanism

The bactericidal action of beta-lactam antibiotics, including this compound, stems from their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. nih.gov Alterations in the structure of these target proteins can significantly reduce the binding affinity of the antibiotic, leading to resistance. nih.gov

Genetic Mutations and Mosaic Gene Formation in PBPs

Resistance to beta-lactams in bacteria such as Streptococcus pneumoniae is primarily mediated by modifications in high-molecular-weight PBPs. etflin.com These modifications arise from genetic mutations within the PBP genes, often through a process of genetic transformation and homologous recombination. etflin.com Bacteria can acquire DNA from related species, leading to the formation of "mosaic" genes that encode PBPs with a patchwork of sequences from different origins. etflin.com These mosaic PBPs can have a significantly altered structure in their transpeptidase domain, which is the binding site for beta-lactam antibiotics. nih.gov Mutations in key PBPs, such as PBP1a, PBP2x, and PBP2b, are particularly important for the development of resistance. etflin.com

Reduced Affinity of Altered PBPs for this compound

The structural changes in PBPs resulting from mutations and mosaic gene formation lead to a decreased binding affinity for beta-lactam antibiotics. This reduced affinity means that a higher concentration of the drug is required to inhibit the PBPs and disrupt cell wall synthesis, resulting in an increased minimum inhibitory concentration (MIC). nih.gov Studies measuring the dissociation constant (Kd), an indicator of binding affinity, have shown how different cephalosporins interact with key PBPs. For instance, in S. pneumoniae, this compound has demonstrated specific binding affinities for PBP1A and PBP2X. researchgate.net The alteration of these PBPs in resistant strains would likely lead to a higher Kd value, signifying weaker binding and consequently, resistance to this compound.

CompoundAffinity for PBP1A (Kd in µM)Affinity for PBP2X (Kd in µM)
Cefditoren (B193786)0.08 ± 0.010.09 ± 0.01
This compound0.29 ± 0.050.17 ± 0.02
Cefdinir (B1668824)1.34 ± 0.070.18 ± 0.01
Cefixime (B193813)>1000.66 ± 0.04

Role of Efflux Pumps in this compound Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. nih.govmdpi.com This mechanism prevents the intracellular accumulation of the drug, thereby protecting the bacterial target sites. The overexpression of these pumps is a recognized mechanism of resistance to multiple classes of antibiotics. nih.gov

Efflux pumps are a significant component of both intrinsic and acquired resistance in bacteria. mdpi.com Major families of efflux pumps associated with multidrug resistance (MDR) include the Resistance-Nodulation-Division (RND) family, the Major Facilitator Superfamily (MFS), the Adenosine Triphosphate (ATP)-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family. mdpi.com While specific studies focusing solely on this compound efflux are limited, the broad substrate profile of many of these pumps suggests they are likely to contribute to reduced susceptibility to this compound in a manner similar to other cephalosporins. By actively pumping this compound out of the periplasmic space in Gram-negative bacteria or the cytoplasm in Gram-positive bacteria, these systems can lower the effective concentration of the drug at the PBP targets, contributing to clinical resistance. frontiersin.org

Impact of Outer Membrane Permeability Changes on this compound Uptake

In Gram-negative bacteria, the outer membrane serves as a formidable selective barrier, controlling the entry of substances into the cell, including antibiotics like this compound. mdpi.comdovepress.comnih.gov The ability of this compound, a hydrophilic molecule, to reach its target Penicillin-Binding Proteins (PBPs) in the periplasmic space is critically dependent on traversing this membrane, primarily through water-filled protein channels known as porins. dovepress.comnih.govnih.gov Consequently, modifications to the outer membrane's permeability represent a significant mechanism of resistance. nih.govmdpi.cominfectionsinsurgery.org

Alterations in the expression, number, or structure of porin channels can drastically reduce the intracellular concentration of this compound, rendering the antibiotic ineffective. mdpi.comnih.gov Bacteria can down-regulate the production of specific porins, effectively narrowing the gateways for antibiotic entry. nih.govnih.gov For many cephalosporins, a clear correlation exists between the quantity of porins and the level of resistance, particularly in Enterobacteriaceae. nih.gov This reduction in uptake means that the antibiotic may not achieve a sufficient concentration in the periplasm to inhibit cell wall synthesis, leading to clinical resistance. mdpi.com

The effectiveness of this compound's diffusion across the outer membrane is linked to its physicochemical properties, such as molecular size, charge, and hydrophobicity. nih.gov However, even for drugs well-suited for porin-mediated entry, structural mutations in the porin channels themselves can create a physical or electrostatic barrier that hinders passage. nih.govglobalscientificjournal.com This porin-mediated resistance is a crucial defense strategy for Gram-negative bacteria, and when combined with other resistance mechanisms, such as the production of β-lactamase enzymes in the periplasm, its effect is significantly amplified. mdpi.comdovepress.com

Research Findings on Outer Membrane Permeability and Cephalosporin (B10832234) Resistance
Bacterial SpeciesMechanism of Reduced PermeabilityImpact on Cephalosporin SusceptibilityReference
Escherichia coliReduced expression of OmpF and OmpC porins.Decreased uptake of various cephalosporins, contributing to resistance. mdpi.comresearchgate.net
Pseudomonas aeruginosaLow intrinsic outer membrane permeability; loss of OprD porin.High intrinsic resistance to many β-lactams; reduced uptake of carbapenems and some cephalosporins. nih.govresearchgate.net
Enterobacteriaceae (general)Loss or modification of major porins.High-level resistance, especially when combined with β-lactamase production. nih.govglobalscientificjournal.com
Burkholderia pseudomalleiLow permeability of the BpsOmp38 porin.Contributes to resistance against several cephalosporins like cefoxitin (B1668866) and cefepime (B1668827). nih.gov

Biofilm-Associated Resistance and this compound Efficacy

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. bohrium.comresearchgate.netnih.gov This mode of growth confers a significant survival advantage, including a dramatically increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. asm.orgfrontiersin.org Bacteria within a biofilm can exhibit a 10- to 1,000-fold increase in resistance to antibiotics. asm.org This heightened resistance poses a substantial challenge to the efficacy of this compound.

One of the primary mechanisms of biofilm-associated resistance is the physical barrier presented by the EPS matrix. asm.orgmdpi.commdpi.com This dense, complex structure, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can impede the penetration of antibiotics. nih.govresearchgate.net The matrix may slow the diffusion of this compound, preventing it from reaching bacteria in the deeper layers of the biofilm at bactericidal concentrations. asm.orgnih.gov Research has shown that the ability of a drug to penetrate a biofilm is highly dependent on the bacterial species, the specific strain, and the antibiotic itself. nih.govresearchgate.net

A critical finding regarding this compound is that its efficacy is severely diminished against bacteria in a biofilm state. Studies have demonstrated that the minimum inhibitory concentrations (MICs) of this compound required to inhibit bacterial growth in biofilms are significantly higher than for planktonic cells. For several oral bacterial strains, a 10- to 10,000-fold decrease in susceptibility to this compound was observed after biofilm formation. researchgate.net

Beyond the physical barrier, other factors contribute to biofilm resistance. The physiological heterogeneity within the biofilm creates diverse microenvironments, with gradients of nutrients and oxygen. nih.gov This can lead to populations of slow-growing or dormant "persister" cells, which are inherently less susceptible to antibiotics like this compound that target active processes such as cell wall synthesis. mdpi.commdpi.com The close proximity of cells within the biofilm also facilitates the exchange of genetic material, potentially accelerating the spread of resistance genes. mdpi.com

Inhibition of Biofilm Formation by this compound Against Oral Microorganisms
Bacterial StrainMIC for Planktonic Cells (µg/mL)MIC for Biofilm Cells (µg/mL)Fold Increase in MIC for Biofilm
Streptococcus mutans MT81480.063>1000>15,873
Streptococcus sanguinis ATCC105560.1251251,000
Actinomyces naeslundii T14V-J10.0161257,812.5
Fusobacterium nucleatum ATCC255860.0161257,812.5
Porphyromonas gingivalis ATCC332770.0631251,984
Data adapted from a study on the inhibition of this compound against biofilm formation, demonstrating a significant decrease in susceptibility for biofilm-embedded bacteria. researchgate.net

Pharmacokinetic Profile of Cefcapene

Prodrug Hydrolysis and Conversion to Active Cefcapene

This compound is administered orally as the pivaloyloxymethyl ester prodrug, this compound pivoxil hydrochloride. This formulation enhances the oral bioavailability of the active compound. Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and undergoes rapid and extensive hydrolysis by esterases present in the intestinal wall. patsnap.com This enzymatic cleavage of the ester bond releases the active antibacterial agent, this compound, into the systemic circulation. mdpi.com The hydrolysis also liberates pivalic acid, which has its own metabolic fate. The conversion from the prodrug to the active form is a critical step for the therapeutic efficacy of the antibiotic.

Absorption Characteristics of this compound Pivoxil

This compound pivoxil is primarily absorbed from the small intestine. The solubility of this compound pivoxil is dependent on the acidity of the gastric juice, which can influence its absorption. researchgate.net Studies in patients who have undergone gastrectomy have shown that alterations in gastric acidity can affect the absorption of the drug. researchgate.net

The absorption of this compound pivoxil appears to be largely unaffected by conditions such as soft stool or diarrhea. In a study involving patients with infectious diseases and soft stool or diarrhea, the mean urinary recovery ratio of this compound was 30.1 ± 5.8%, which was not significantly different from the 34.4 ± 5.5% observed in healthy adult volunteers, suggesting that absorption remains adequate in such conditions. nih.gov

Distribution of this compound in Biological Tissues and Fluids

Once converted to its active form, this compound is distributed throughout the body. Its penetration into various tissues and fluids is a key determinant of its effectiveness in treating infections at different sites.

Following oral administration of this compound pivoxil, this compound can be detected in the plasma. The time to reach peak plasma concentration (Tmax) is typically observed around 1.5 to 2.0 hours after administration. koreamed.org The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are dose-dependent.

A study in healthy Korean subjects demonstrated linear pharmacokinetics for doses ranging from 100 mg to 200 mg. koreamed.org The key pharmacokinetic parameters from this study are summarized in the table below.

DoseCmax (mg/L) (mean ± SD)AUCinf (h*mg/L) (mean ± SD)Tmax (h) (median)
100 mg1.04 ± 0.222.94 ± 0.461.5 - 2.0
150 mg1.24 ± 0.463.97 ± 1.281.5 - 2.0
200 mg1.56 ± 0.434.70 ± 1.191.5 - 2.0

While specific quantitative data on the penetration of this compound into human lung and skin tissues is limited, studies with other cephalosporins and in animal models provide some insight. For instance, a study in mice showed that this compound pivoxil was effective against invasive bacterial strains in the lungs, suggesting that therapeutically relevant concentrations are achieved in this tissue. medchemexpress.com The penetration of cephalosporins into lung tissue is an important factor for the treatment of respiratory tract infections. Studies with other cephalosporins like cefepime (B1668827) have shown lung to serum concentration ratios of approximately 101%, indicating good penetration. nih.gov

Similarly, data for skin penetration is not extensively available for this compound. However, studies with a similar oral cephalosporin (B10832234), cefditoren (B193786) pivoxil, have shown that it penetrates into skin blister fluid, with mean concentrations reaching 1.1 ± 0.42 µg/mL after a 400 mg dose. fda.gov This suggests that cephalosporins of this class can distribute into the skin.

The penetration of this compound into the aqueous humor of the eye has been investigated in patients undergoing cataract surgery. After a single 100 mg oral dose of this compound pivoxil, the concentration of this compound in the aqueous humor was found to be poor. researchgate.net The median concentrations in the aqueous humor and serum at different time points are presented below.

Time After AdministrationMedian this compound Concentration in Aqueous Humor (ng/mL)Median this compound Concentration in Serum (ng/mL)Aqueous Humor Penetration (%)
1-2 h8.3198.54.1
2-3 h18.4287.27.9
>3 h23.7170.313.5

These findings indicate that this compound has limited penetration into the non-inflamed aqueous humor. researchgate.net

Metabolic Pathways and Excretion of this compound

This compound itself undergoes minimal metabolism in the body. The primary route of elimination for the active this compound is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine. koreamed.orgfda.gov In healthy subjects, the fraction of the drug excreted unchanged in the urine ranges from 31.5% to 42.9%. koreamed.org

The pivoxil moiety, which is cleaved from the prodrug during absorption, is metabolized to pivalic acid. Pivalic acid then binds with carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine. fda.govfda.gov This process can lead to a decrease in plasma carnitine concentrations. fda.gov

Bioequivalence Studies of this compound Formulations

Bioequivalence studies are crucial in drug development to compare the bioavailability of a test formulation with a reference formulation. Several studies have been conducted to evaluate the bioequivalence of different formulations of this compound pivoxil hydrochloride, the prodrug of this compound.

One such study was a randomized, 2x2 crossover study involving sixty healthy male volunteers to compare the pharmacokinetics and assess the bioequivalence of two 75 mg formulations of this compound pivoxil hydrochloride. ekjcp.org After administering a single oral dose, blood samples were collected over 12 hours, and the plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ekjcp.org The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were calculated to compare the two formulations. ekjcp.org

The results indicated that the mean value for the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUClast) for the test drug was 4053.1 ± 876.5 ng·hr/mL, while for the reference drug, it was 3595.7 ± 1029.1 ng·h/mL. ekjcp.org The mean Cmax for the test drug was 1324.9 ± 321.4 ng/mL, and for the reference drug, it was 1159.1 ± 335.9 ng/mL. ekjcp.org The 90% confidence intervals for the ratio of AUClast and Cmax for the test drug compared to the reference drug were log 1.09-log 1.22 and log 1.09-log 1.24, respectively. ekjcp.org Based on these results, the study concluded that the test and reference products met the regulatory criteria for bioequivalence. ekjcp.org

Another study investigated the pharmacokinetic characteristics of this compound pivoxil hydrochloride after single oral administrations of 100 mg, 150 mg, and 200 mg in 18 healthy male volunteers. bvsalud.orgresearchgate.net The pharmacokinetic parameters were estimated using a non-compartmental analysis. bvsalud.orgresearchgate.net The study found that the maximum plasma concentrations (Cmax) were 1.04 ± 0.22, 1.24 ± 0.46, and 1.56 ± 0.43 mg/L for the 100 mg, 150 mg, and 200 mg doses, respectively. bvsalud.orgresearchgate.net The corresponding area under the plasma concentration-time curve from time zero to infinity (AUCinf) were 2.94 ± 0.46, 3.97 ± 1.28, and 4.70 ± 1.19 h*mg/L. bvsalud.orgresearchgate.net The study concluded that this compound pivoxil hydrochloride exhibited linear pharmacokinetic properties within the 100-200 mg dose range. bvsalud.orgresearchgate.net

The following tables present the detailed research findings from these bioequivalence studies:

Table 1: Pharmacokinetic Parameters of Two 75 mg this compound Pivoxil Hydrochloride Formulations

Pharmacokinetic ParameterTest Drug (Mean ± SD)Reference Drug (Mean ± SD)
AUClast (ng·hr/mL) 4053.1 ± 876.53595.7 ± 1029.1
Cmax (ng/mL) 1324.9 ± 321.41159.1 ± 335.9

Table 2: Dose-Dependent Pharmacokinetic Parameters of this compound Pivoxil Hydrochloride

DoseCmax (mg/L) (Mean ± SD)AUCinf (h*mg/L) (Mean ± SD)
100 mg 1.04 ± 0.222.94 ± 0.46
150 mg 1.24 ± 0.463.97 ± 1.28
200 mg 1.56 ± 0.434.70 ± 1.19

Structure Activity Relationship Sar Studies of Cefcapene

Correlations Between Chemical Structure and Antibacterial Potency

Cefcapene exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linkage of peptidoglycan chains during bacterial cell wall assembly. This interference leads to the weakening of the bacterial cell wall and subsequent cell lysis nih.govncats.iowikipedia.org.

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria guidetopharmacology.orgtoku-e.comgoogle.comlookchem.comtcichemicals.com. Its core structure, characteristic of cephalosporins, includes a β-lactam ring fused to a six-membered dihydrothiazine ring wikipedia.org. Key to its potency are the side-chains attached at positions C-7 and C-3 of the cephem nucleus. The N-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino side-group at the C-7 position is crucial for its broad-spectrum antibacterial activity, particularly against Gram-negative organisms nih.govresearchgate.net. The 2-aminothiazol-4-yl moiety is a common structural feature in third-generation cephalosporins, contributing to enhanced activity against Gram-negative pathogens nih.gov.

Furthermore, this compound demonstrates stability against certain β-lactamase enzymes, acting as an inactivator for class C β-lactamases toku-e.comgoogle.comlookchem.comasm.org. This stability is a significant structural advantage, allowing it to remain effective against bacteria that produce these resistance enzymes.

Research findings have provided minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, highlighting its potent antimicrobial activity:

Bacterial StrainMIC (mg/mL)Reference
H. influenzae RdRIF (rifampin-resistant clone)0.008 ncats.io
H. influenzae MSC06647 (BLNAR isolate)0.25 ncats.io
H. influenzae MSC06663 (BLNAR isolate)2 ncats.io
S. pneumoniae (penicillin-susceptible)0.004 – 0.25 toku-e.com

Note: BLNAR refers to β-lactamase-nonproducing ampicillin-resistant.

Studies have also explored the impact of modifications at the C-3 position, where this compound features a (carbamoyloxy)methyl group nih.gov. These substitutions can influence antibacterial activity, with reports indicating that a compound possessing an N,N-dimethylcarbamoyloxy moiety at the C-3 position showed well-balanced antibacterial activity researchgate.net.

Influence of Substitutions on Oral Absorptivity

This compound is typically administered as its prodrug, this compound Pivoxil, to enhance its oral bioavailability nih.govguidetopharmacology.orglookchem.comtcichemicals.comnih.gov. The active this compound molecule itself has limited oral absorption, necessitating the prodrug strategy. This compound Pivoxil is a pivalate (B1233124) ester prodrug, meaning a pivaloyloxymethyl ester group is attached to the carboxylic acid at the C-4 position of the cephem nucleus lookchem.comtcichemicals.comnih.govfocusbiomolecules.com.

Upon oral administration, this ester bond is readily cleaved by esterases present in the gastrointestinal tract and intestinal wall, releasing the biologically active this compound toku-e.comgoogle.comlookchem.comnih.gov. The pivaloyloxymethyl ester group is instrumental in improving the compound's lipophilicity, thereby facilitating its passage across biological membranes and enhancing absorption lookchem.com.

The nature of substituents on the carbamoyloxy group at the C-3 position has also been investigated for its influence on oral bioavailability. Research indicates that these substituents can affect the oral absorbability of the pivaloyloxymethyl esters researchgate.net. Specifically, the introduction of an N,N-dimethylcarbamoyloxy moiety at the C-3 position was found to contribute to good oral absorption researchgate.net. Clinical studies have shown that the absorption of this compound Pivoxil hydrochloride, as measured by the urinary recovery ratio, remains consistent even in patients with soft stool or diarrhea, with a mean recovery ratio of 30.1% compared to 34.4% in healthy volunteers nih.gov.

Stereochemical Considerations in this compound Activity

This compound and its prodrug, this compound Pivoxil, possess defined stereocenters ncats.io. The IUPAC name of this compound Pivoxil, for instance, explicitly indicates the (6R,7R) configuration for the bicyclic cephem core and the (2Z) configuration for the double bond within the 7-side chain nih.govuni.luxcessbio.com.

The (6R,7R) configuration of the β-lactam and dihydrothiazine rings is characteristic of active cephalosporins and is essential for their ability to mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby allowing them to bind to and inhibit PBPs wikipedia.org. Any deviation from this specific stereochemistry would likely result in a significant loss of antibacterial activity.

Similarly, the (Z) configuration of the oxime group (specifically, the N-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino side-group) at the C-7 position is critical. This specific geometric isomerism is known to contribute significantly to the potent antibacterial activity of third-generation cephalosporins, particularly against Gram-negative bacteria, and also plays a role in their stability against β-lactamases researchgate.net. The precise spatial orientation afforded by these stereochemical features ensures optimal fit and interaction with the active sites of bacterial PBPs.

Clinical Research and Therapeutic Applications of Cefcapene

Efficacy in Treating Specific Bacterial Infections

A multicenter randomized controlled trial in children compared the clinical efficacy of cefcapene-pivoxil with amoxicillin (B794) and faropenem (B194159) for bacterial respiratory infections. chemotherapy.or.jp The study found comparable efficacy rates for pneumonia/bronchitis among the three antibiotics, with the this compound-pivoxil group showing a 90.9% efficacy rate. chemotherapy.or.jp For pharyngitis/tonsillitis, the efficacy rate for this compound-pivoxil was 96.8%. chemotherapy.or.jp In cases of streptococcal infection, this compound-pivoxil demonstrated a 100% bacteriological eradication rate at the end of a 4 to 6-day treatment course. chemotherapy.or.jpresearchgate.net

In adults with chronic respiratory tract infections, a double-blind study comparing this compound pivoxil with cefteram (B193863) pivoxil found no significant difference in clinical efficacy, with rates of 80.2% and 78.9% respectively. nih.govresearchgate.net Similarly, a randomized, double-blinded study on acute presumed bacterial rhinosinusitis showed that this compound pivoxil had a 96% improvement rate after two weeks, which was comparable to the 95.8% rate observed with amoxicillin-clavulanate. nih.gov

Table 1: Clinical Efficacy of this compound in Respiratory Tract Infections

Infection TypePatient PopulationClinical Efficacy Rate (%)Reference
LaryngopharyngitisPediatric100 nih.gov
Acute BronchitisPediatric84.6 nih.gov
TonsillitisPediatric100 nih.gov
Pneumonia/BronchitisPediatric90.9 chemotherapy.or.jp
Pharyngitis/TonsillitisPediatric96.8 chemotherapy.or.jp
Chronic Respiratory Tract InfectionsAdult80.2 nih.govresearchgate.net
Acute RhinosinusitisAdult96 nih.gov

Clinical studies have established the efficacy of this compound pivoxil in the treatment of urinary tract infections. In a study of women with acute uncomplicated cystitis, a 7-day course of this compound pivoxil resulted in a combined excellent-good clinical response of 100%. chemotherapy.or.jp The bacteriological effect, signifying the elimination of causative pathogens, was 94% on day 7. chemotherapy.or.jp A notable finding from this study was the high clinical response rate even at day 3, with a 99% combined excellent-good response, suggesting that a shorter treatment duration may be sufficient for acute uncomplicated cystitis. chemotherapy.or.jp

The role of the innate immune system, particularly Toll-like receptors (TLRs), is increasingly recognized in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease. nih.govnih.gov TLRs are involved in recognizing microbial components and initiating immune responses. nih.govnih.gov Dysregulation of TLR signaling is thought to contribute to the chronic inflammation characteristic of IBD. nih.gov While antibiotics are used in the management of Crohn's disease, particularly for complications like fistulas, the direct efficacy of this compound in modulating TLRs or treating the primary inflammation in Crohn's disease has not been specifically established in the provided search results. medscape.commedscape.com The therapeutic approach in Crohn's disease is multifaceted, often involving anti-inflammatory drugs, immunosuppressants, and biologic agents. medscape.commedscape.combarnesjewish.org

Palmoplantar pustulosis (PPP) is a chronic inflammatory skin condition characterized by sterile pustules on the palms and soles. nih.govdermnetnz.org In some cases, it can be associated with pustulotic arthro-osteitis (PAO). nih.gov A case series reported on three patients with PPP and PAO who did not respond to macrolide antibiotics. nih.gov Following treatment with this compound pivoxil hydrochloride, all three patients experienced a prompt and dramatic improvement in swelling and joint pain. nih.gov This suggests a potential therapeutic role for this compound pivoxil in this challenging dermatological condition, possibly due to its anti-inflammatory or immunomodulatory effects beyond its antibacterial activity. nih.gov

Comparative Clinical Efficacy Studies

The clinical efficacy of this compound has been evaluated in several studies comparing it to other commonly used antibiotics across a range of infections.

In a double-blind study focusing on chronic respiratory tract infections, this compound pivoxil demonstrated a clinical efficacy of 80.2%, which was not significantly different from the 78.9% efficacy of cefteram pivoxil. nih.gov The bacterial elimination rates were also comparable between the two drugs (60.5% for this compound pivoxil versus 65.9% for cefteram pivoxil). nih.gov

In the context of acute presumed bacterial rhinosinusitis, a randomized, double-blinded, open-label study compared this compound pivoxil with amoxicillin-clavulanate. nih.gov The rates of improvement after two weeks were nearly identical, at 96% for the this compound pivoxil group and 95.8% for the amoxicillin-clavulanate group, indicating no significant difference in treatment outcome. nih.gov

A multicentric randomized controlled trial in children with bacterial respiratory infections compared this compound-pivoxil with amoxicillin and faropenem. chemotherapy.or.jp For pneumonia/bronchitis, the efficacy rates were 90.9% for this compound-pivoxil, 91.2% for amoxicillin, and 94.7% for faropenem. chemotherapy.or.jp For pharyngitis/tonsillitis, the efficacy rates were 96.8%, 100%, and 96.7%, respectively. chemotherapy.or.jp

Table 2: Comparative Efficacy of this compound Against Other Antibiotics

Infection TypeComparator DrugThis compound Efficacy Rate (%)Comparator Efficacy Rate (%)Reference
Chronic Respiratory Tract InfectionsCefteram Pivoxil80.278.9 nih.gov
Complicated Urinary Tract InfectionsLevofloxacin84.486.1 chemotherapy.or.jpresearchgate.net
Acute RhinosinusitisAmoxicillin-Clavulanate9695.8 nih.gov
Pneumonia/Bronchitis (Pediatric)Amoxicillin90.991.2 chemotherapy.or.jp
Pneumonia/Bronchitis (Pediatric)Faropenem90.994.7 chemotherapy.or.jp
Pharyngitis/Tonsillitis (Pediatric)Amoxicillin96.8100 chemotherapy.or.jp
Pharyngitis/Tonsillitis (Pediatric)Faropenem96.896.7 chemotherapy.or.jp

This compound Versus Amoxicillin and Amoxicillin-Clavulanate

Clinical studies have demonstrated that this compound pivoxil is an effective alternative to amoxicillin and the combination of amoxicillin-clavulanate in treating various bacterial infections, offering comparable efficacy.

In the treatment of acute presumed bacterial rhinosinusitis, a randomized, open-label, double-blinded trial showed similar rates of improvement between this compound pivoxil and amoxicillin-clavulanate after two weeks of treatment (96% and 95.8%, respectively). elsevierpure.comresearchgate.net While both drugs were effective, gastrointestinal complications, particularly diarrhea, were significantly less common in the this compound pivoxil group. elsevierpure.comresearchgate.net

For pediatric respiratory tract infections, the clinical efficacy of this compound pivoxil was comparable to amoxicillin. In cases of pneumonia/bronchitis, the efficacy rates were 90.9% for the this compound pivoxil group and 91.2% for the amoxicillin group. For pharyngitis/tonsillitis, the rates were 96.8% and 100%, respectively. Notably, for streptococcal infections, both this compound pivoxil and amoxicillin demonstrated a 100% bacteriological eradication rate at the end of a 4 to 6-day treatment course.

A comparative study on group A streptococcal pharyngitis in children found that a 5-day course of this compound pivoxil was as effective as a 10-day course of amoxicillin in terms of both bacteriological eradication and clinical response. The bacteriological eradication rates at the end of treatment were 93.8% for the 5-day this compound pivoxil regimen and 91.7% for the 10-day amoxicillin regimen, with a 100% clinical cure rate in both groups.

IndicationThis compound Pivoxil EfficacyAmoxicillin/Amoxicillin-Clavulanate EfficacyKey Findings
Acute Presumed Bacterial Rhinosinusitis96% improvement rate95.8% improvement rate (Amoxicillin-Clavulanate)Similar efficacy; this compound had fewer gastrointestinal side effects. elsevierpure.comresearchgate.net
Pediatric Pneumonia/Bronchitis90.9% efficacy rate91.2% efficacy rate (Amoxicillin)Comparable efficacy in treating pediatric respiratory infections.
Pediatric Pharyngitis/Tonsillitis96.8% efficacy rate100% efficacy rate (Amoxicillin)Both drugs showed high efficacy.
Pediatric Group A Streptococcal Pharyngitis93.8% bacteriological eradication (5-day course)91.7% bacteriological eradication (10-day course)A shorter 5-day course of this compound was as effective as a 10-day course of Amoxicillin.

This compound Versus Azithromycin (B1666446)

Comparative studies have also been conducted to evaluate the efficacy of this compound pivoxil against azithromycin, particularly in the treatment of acute streptococcal tonsillopharyngitis.

A prospective, randomized, comparative multicenter study compared a 5-day course of this compound pivoxil with a 3-day course of azithromycin. The results indicated that the clinical efficacy of the two treatments was comparable. By the eighth day of treatment, the symptoms of the vast majority of patients in both groups had resolved. Specifically, the clinical efficacy on day 8 was 95.8% for the this compound pivoxil group and 97.7% for the azithromycin group, showing no significant difference between the two treatments. nv.gov

IndicationThis compound Pivoxil Efficacy (Day 8)Azithromycin Efficacy (Day 8)Key Findings
Acute Streptococcal Tonsillopharyngitis95.8% clinical efficacy97.7% clinical efficacyA 5-day course of this compound was found to be as clinically effective as a 3-day course of Azithromycin. nv.gov

This compound Versus Other Oral Cephalosporins (e.g., Cefditoren (B193786), Cefdinir)

This compound pivoxil has been compared with other third-generation oral cephalosporins, such as cefdinir (B1668824) and cefteram pivoxil, primarily in the context of respiratory tract infections.

In a study involving children with acute upper respiratory tract infections, the therapeutic efficacy of this compound pivoxil was compared to cefdinir. The study was divided into two periods, and in both, the efficacy rates were high for both drugs. In the first period, both drugs demonstrated 100% efficacy. In the second period, the efficacy was 86% for this compound pivoxil and 92% for cefdinir, with no significant difference between the two groups. elsevierpure.com

Another double-blind study compared the efficacy and safety of this compound pivoxil with cefteram pivoxil in patients with chronic respiratory tract infections. The clinical efficacy was found to be very similar, with an 80.2% efficacy rate for this compound pivoxil and a 78.9% rate for cefteram pivoxil. The bacteriological elimination rates were also comparable at 60.5% for this compound pivoxil and 65.9% for cefteram pivoxil.

IndicationThis compound Pivoxil EfficacyComparator EfficacyKey Findings
Pediatric Acute Upper Respiratory Tract InfectionPeriod I: 100% Period II: 86%Period I: 100% (Cefdinir) Period II: 92% (Cefdinir)No significant difference in therapeutic efficacy between this compound and Cefdinir. elsevierpure.com
Chronic Respiratory Tract Infections80.2% clinical efficacy78.9% clinical efficacy (Cefteram Pivoxil)This compound was as effective and well-tolerated as Cefteram Pivoxil.

Prophylactic Applications (e.g., Surgical Site Infection Prevention)

The utility of this compound pivoxil as a prophylactic agent to prevent surgical site infections (SSIs) has been investigated, particularly in the field of urological surgery.

A single-center, retrospective study evaluated the prophylactic efficacy of oral this compound pivoxil in patients undergoing urological surgery. The study compared a group of patients who received oral this compound pivoxil with a group that did not. The incidence of SSI was calculated up to 30 days post-operation for both groups. nih.gov

The results of this study showed that the incidence of SSI was 4.8% in the group that received this compound pivoxil and 3.2% in the group that did not. The difference in the incidence of SSI between the two groups was not statistically significant. This suggests that the perioperative, prophylactic oral administration of this compound pivoxil does not significantly reduce the risk of SSI in patients who have undergone urological surgery. nih.gov

Prophylactic ApplicationThis compound Pivoxil Group (SSI Incidence)Non-Cefcapene Pivoxil Group (SSI Incidence)Key Findings
Surgical Site Infection Prevention in Urological Surgery4.8%3.2%No significant difference in the incidence of surgical site infections was observed between the two groups. nih.gov

Safety and Tolerability Profile of Cefcapene in Clinical Use

Adverse Event Incidence and Characterization

Clinical studies indicate that cefcapene pivoxil is generally well-tolerated, with no major or serious side effects commonly identified nih.govresearchgate.net. The most frequently reported adverse reactions associated with this compound pivoxil include dermatological manifestations such as rash, hives, itching, redness, and erythema, as well as systemic reactions like swelling, fever, and arthralgia rad-ar.or.jp. Gastrointestinal disturbances are also among the commonly reported adverse events nih.govrad-ar.or.jpnih.gov.

In a randomized, double-blinded study comparing this compound pivoxil (CP) with amoxicillin-clavulanate (AMC) in patients with acute presumed bacterial rhinosinusitis, gastrointestinal issues, particularly diarrhea, were the most common adverse events nih.govnih.gov. The incidence of diarrhea was notably lower in the this compound pivoxil group (4.0%) compared to the amoxicillin-clavulanate group (25.0%), with a statistically significant difference (P=0.04) nih.govnih.gov. Other adverse reactions observed in the this compound pivoxil group included insomnia, rash, and itching nih.gov.

A study evaluating the safety of various oral beta-lactam antibiotics in children with respiratory infections reported diarrhea as an adverse effect across different treatment groups. For this compound pivoxil, the incidence of diarrhea was 7.6%, which was lower than that observed with amoxicillin (B794) (13.6%) and faropenem (B194159) (13.9%) researchgate.net.

While rare, a comprehensive analysis of antibiotic-induced agranulocytosis using the Japanese Adverse Drug Event Report (JADER) database identified four cases of agranulocytosis out of 2,191 reports for this compound antibiotics.or.jp.

Table 1: Incidence of Adverse Events in Clinical Studies Comparing this compound Pivoxil (CP) with Comparators

Adverse Event TypeThis compound Pivoxil (CP)Amoxicillin-Clavulanate (AMC)Faropenem (FRPM)
Diarrhea4.0% nih.govnih.gov / 7.6% researchgate.net25.0% nih.govnih.gov / 13.6% researchgate.net13.9% researchgate.net
InsomniaPresent nih.govNot specifiedNot specified
RashPresent nih.govrad-ar.or.jpPresent nih.govNot specified
ItchingPresent nih.govrad-ar.or.jpNot specifiedNot specified
Abdominal painPresent rad-ar.or.jpPresent nih.govNot specified
Gastric distressPresent rad-ar.or.jpNot specifiedNot specified
Gastric painPresent rad-ar.or.jpNot specifiedNot specified
NauseaPresent rad-ar.or.jpNot specifiedNot specified
HivesPresent rad-ar.or.jpNot specifiedNot specified
RednessPresent rad-ar.or.jpNot specifiedNot specified
ErythemaPresent rad-ar.or.jpNot specifiedNot specified
SwellingPresent rad-ar.or.jpNot specifiedNot specified
FeverPresent rad-ar.or.jpNot specifiedNot specified
ArthralgiaPresent rad-ar.or.jpNot specifiedNot specified

Gastrointestinal Tolerability of this compound

Gastrointestinal (GI) disturbances are the most common adverse effects associated with this compound pivoxil, with diarrhea being the most frequently reported GI event nih.govrad-ar.or.jpnih.gov. Despite this, studies have shown that this compound pivoxil generally exhibits better GI tolerability compared to other commonly used antibiotics. For instance, in a comparative study, gastrointestinal complications, particularly diarrhea, were less prevalent in the this compound pivoxil group than in the amoxicillin-clavulanate group nih.govresearchgate.netnih.gov. Beyond diarrhea, other reported GI adverse reactions include epigastric soreness, constipation, abdominal pain, gastric distress, gastric pain, and nausea nih.govrad-ar.or.jp.

Safety Assessments in Specific Patient Populations (e.g., Pregnant Women)

This compound pivoxil hydrochloride is an antibiotic frequently used by women who are pregnant or may become pregnant nih.govjst.go.jpresearcher.life. A prospective cohort study conducted in Japan from April 1988 to December 2017 specifically assessed the safety of exposure to this compound pivoxil hydrochloride during the first trimester of pregnancy nih.govjst.go.jpresearcher.life. The study compared the incidence of major malformations in singleton pregnancies between neonates born to women who took this compound pivoxil hydrochloride (n=270) and those who took control drugs (n=1594) during their first trimester nih.govjst.go.jpresearcher.life.

However, it is important to note that within the category of major malformations, the incidence of ventricular septal defects (including complications) was significantly higher in the this compound pivoxil group (1.85%, 5/270) compared to the control group (0.56%, 9/1594), with an adjusted odds ratio of 3.38 (95% CI: 1.12–10.2, p = 0.03) jst.go.jp.

Table 2: Incidence of Major Malformations in Infants Exposed to this compound Pivoxil Hydrochloride During First Trimester of Pregnancy

GroupNumber of Pregnancies (n)Incidence of Major MalformationsAdjusted Odds Ratio (95% CI)p-value
This compound Pivoxil Hydrochloride270 nih.govjst.go.jpresearcher.life2.6% nih.govjst.go.jpresearcher.life1.48 (0.64-3.42) nih.govjst.go.jpresearcher.life0.36 nih.govjst.go.jpresearcher.life
Control Drugs1594 nih.govjst.go.jpresearcher.life1.8% nih.govjst.go.jpresearcher.life--

Table 3: Incidence of Ventricular Septal Defects in Infants Exposed to this compound Pivoxil Hydrochloride During First Trimester of Pregnancy

GroupNumber of Pregnancies (n)Incidence of Ventricular Septal DefectsAdjusted Odds Ratio (95% CI)p-value
This compound Pivoxil Hydrochloride270 jst.go.jp1.85% (5/270) jst.go.jp3.38 (1.12–10.2) jst.go.jp0.03 jst.go.jp
Control Drugs1594 jst.go.jp0.56% (9/1594) jst.go.jp--

Advanced Methodological Approaches in Cefcapene Research

Analytical Techniques for Cefcapene Quantification in Biological Matrices

Accurate and sensitive quantification of this compound and its prodrug, this compound pivoxil, in biological matrices such as plasma and urine is crucial for pharmacokinetic studies and understanding their disposition in the body. Various chromatographic techniques, often coupled with mass spectrometry, have been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. LC-MS methods have been developed and validated for the quantification of this compound acid (the active form) in human plasma and urine. nih.govresearchgate.net

A simple, rapid, and specific LC-MS method for quantifying this compound acid in human plasma and urine involved sample pretreatment steps. Plasma samples were deproteinized using methanol (B129727), while urine samples were diluted with a methanol-water mixture (50:50, v/v) and centrifuged. nih.govresearchgate.net Chromatographic separation was achieved using a Hedera ODS-2 column. nih.govresearchgate.net The mobile phase for plasma analysis consisted of 35% methanol (solvent A) and 65% of a 10 mM ammonium (B1175870) acetate (B1210297) buffer solution containing 0.2% folic acid (solvent B), with a flow rate of 0.3 mL/min. nih.govresearchgate.net For urine analysis, the mobile phase comprised 30% methanol and 70% of the same ammonium acetate buffer solution at a flow rate of 0.3 mL/min. nih.govresearchgate.net

Quantitation was performed in selected ion monitoring (SIM) mode using positive ion mode. researchgate.net The target ion for this compound acid was m/z 454.2, and cefalexin (m/z 348.2) was used as the internal standard. researchgate.net These methods demonstrated linearity over concentration ranges of 0.03–5 µg/mL in plasma and 0.1–400 µg/mL in urine. nih.govresearchgate.net The validated LC-MS assays have been successfully applied to pharmacokinetic studies following oral administration of this compound pivoxil hydrochloride tablets in healthy volunteers. nih.govresearchgate.net

LC-MS/MS plays an increasingly essential role in the quantitative analysis of drugs and their metabolites in biological matrices to support pharmacokinetic and drug metabolism studies. nih.gov The technique offers faster testing, higher sensitivity, selectivity, and stability compared to methods like GC/MS. lcms.cz Sample preparation methods such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE) are employed in systematic toxicology analysis for LC/MS/MS. lcms.cz Efficient matrix cleanup, such as phospholipid removal, is crucial to reduce matrix ion suppression and system contamination, improving method reliability and data quality. lcms.cz

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is another fundamental analytical technique used in this compound research, particularly for its determination and stability studies. HPLC methods offer rapidity and specificity, differentiating them from traditional microbiological techniques. nih.gov

A stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound pivoxil in the presence of its degradation products. nih.govresearchgate.netnih.gov This method utilized a Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm). nih.govresearchgate.netnih.gov The isocratic mobile phase consisted of 45 volumes of acetonitrile (B52724) and 55 volumes of a mixture containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride. nih.govresearchgate.netnih.gov The flow rate was maintained at 1 mL/min, and detection was performed at 270 nm with the column temperature set at 30 °C. nih.govresearchgate.netnih.gov

This HPLC method demonstrated selectivity in the presence of degradation products, with symmetrical peaks that were clearly separated. nih.gov Photodiode array detection confirmed the specificity, and peak purity values exceeding 98.79% for this compound pivoxil indicated no interference from degradants. nih.gov The method achieved satisfactory resolution of this compound pivoxil (retention time approximately 3.84 min) from its degradation products (retention times ranging from 1.57 to 2.53 min) formed under various stress conditions, including hydrolysis, oxidation, and thermal degradation. nih.govresearchgate.netnih.gov The method was validated for linearity, accuracy, precision, selectivity, and robustness, and successfully applied to kinetic studies of this compound pivoxil degradation in aqueous solutions and the solid state. researchgate.netnih.gov

HPLC is also used for purity testing of this compound pivoxil hydrochloride, as defined by pharmacopoeias. obrnutafaza.hrsigmaaldrich.cn Size exclusion chromatography (SEC) using a styrene-divinylbenzene copolymer gel column is one such HPLC method used to determine related substances, specifically polymer impurities, in this compound pivoxil hydrochloride formulations. obrnutafaza.hr This SEC method effectively separates polymer impurities from this compound pivoxil hydrochloride, allowing for confirmation of the formulation's purity. obrnutafaza.hr

Computational and In Silico Modeling Approaches in this compound Studies (e.g., QSAR, Neural Networks)

Computational and in silico modeling approaches, such as Quantitative Structure-Activity Relationships (QSAR) and Artificial Neural Networks, play a significant role in modern drug research, including studies related to compounds like this compound. These methods allow for the prediction of various properties and activities based on chemical structure, reducing the need for extensive experimental testing.

In silico analysis is increasingly used to evaluate drug toxicity and predict adverse events. mdpi.com QSAR analysis, based on the principle that a drug's activity and properties are related to its chemical structure, models the relationship between chemical structure and drug efficacy. mdpi.com QSAR models for "antibiotic-likeness" are emerging topics in in silico chemical research, serving as valuable tools for virtual screening and data mining. mdpi.comsemanticscholar.org

Studies utilizing QSAR descriptors, including "inductive" descriptors, have been applied to distinguish compounds with antibacterial activity. mdpi.comsemanticscholar.orgresearchgate.net An elaborated QSAR model based on the Artificial Neural Networks approach has been developed and validated, demonstrating the ability to classify compounds based on their antibacterial character. mdpi.comsemanticscholar.orgresearchgate.net Using a set of 34 "inductive" QSAR descriptors, a model achieved 93% correct separation of compounds with and without antibacterial activity in a dataset of 657 compounds. mdpi.comsemanticscholar.orgresearchgate.net this compound pivoxil was included in such studies and showed a high "antibiotic-likeness" score of 0.983 in one QSAR model. mdpi.comsemanticscholar.orgresearchgate.net

Artificial Neural Networks have also been employed in developing prediction models related to drug properties. mdpi.com For instance, a model based on an artificial neural network algorithm and chemical structure descriptors was developed to predict medication-related osteonecrosis of the jaw (MRONJ)-inducing drugs. mdpi.com While not specific to this compound, this exemplifies the application of neural networks in predicting drug behavior based on structural features, a methodology applicable to this compound research for predicting various biological interactions or properties. The model incorporating eight chemical structure descriptors showed a validation AUROC of 0.778, indicating its predictive accuracy. mdpi.com

In silico models can also be used to predict drug absorption. ulisboa.ptresearchgate.net For example, models have been developed to estimate in vitro Caco-2 apparent permeability, which is related to intestinal drug absorption. researchgate.net this compound pivoxil has been used as a model ester prodrug in studies investigating absorption mechanisms in Caco-2 and rat intestine models. researchgate.net Such in silico estimations can be valuable tools in the drug development process. researchgate.net

Challenges and Future Directions in Cefcapene Research

Addressing Evolving Bacterial Resistance and Antimicrobial Stewardship

The efficacy of cefcapene is continually challenged by the evolution of bacterial resistance, a global health concern. This compound pivoxil demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus species, Escherichia coli, and Haemophilus influenzae. Research indicates its potential as an inactivator of class C beta-lactamases, enzymes frequently responsible for antibiotic resistance .

However, the widespread use of third-generation cephalosporins (3GCs), including this compound, has contributed to the emergence of resistant bacterial strains datainsightsmarket.comnih.gov. For instance, the increase in extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae has been linked to the use of oral 3GCs nih.gov. This underscores the critical need for robust antimicrobial stewardship programs (ASPs). ASPs aim to optimize the use of antimicrobial medications to enhance patient outcomes, reduce the development of resistance, and decrease healthcare costs shea-online.orgescmid.org.

Formulation Optimization for Enhanced Bioavailability and Stability

This compound pivoxil, as a prodrug, undergoes ester hydrolysis to release the active this compound acid . A significant challenge in its oral formulation has been its inherent bitterness, which can pose problems, especially in pediatric administration. Furthermore, achieving high bioavailability and stability is crucial for effective therapeutic outcomes google.com.

Innovations in pharmaceutical formulation have aimed to overcome these hurdles. Research has led to the development of improved oral particulate compositions designed to mask the bitter taste while ensuring high bioavailability and stability google.com. One notable advancement involves the preparation of non-crystalline this compound pivoxil hydrochloride solid dispersions. This approach enhances water solubility, which is directly linked to improved bioavailability google.com.

Exploration of New Therapeutic Applications and Combination Therapies

Beyond its conventional antibacterial uses, research is exploring new therapeutic applications for this compound. This compound pivoxil hydrochloride has been identified as a potentially new treatment for Palmoplantar Pustulosis (PPP) with Pustulotic Arthro-Osteitis (PAO) researchgate.netnih.gov. In clinical cases, this compound pivoxil hydrochloride demonstrated significant improvement in symptoms, such as swelling and sternoclavicular joint pain, in patients who had not responded to traditional macrolide and tetracycline (B611298) antibiotics researchgate.netnih.gov. This effect may be attributed to the potential role of Cutibacterium acnes as a trigger for SAPHO syndrome/PAO pathophysiology, where antimicrobial therapy can be beneficial researchgate.net.

The broader concept of combination therapies is gaining traction across various medical fields, including infectious diseases. Combination therapies, which involve using two or more medicines in a single treatment regimen, can improve patient outcomes by synergistically targeting different disease pathways and reducing the development of drug resistance abpi.org.ukreflexion.comefpia.eu. While current research on this compound's new applications primarily focuses on its use as a monotherapy for specific conditions like PPP/PAO, the principles of combination therapy, particularly in combating resistance and achieving synergistic effects, represent a future direction for antimicrobial research.

Advanced Research into PBP-Drug Interactions and Resistance Mechanisms

The fundamental mechanism of action of this compound pivoxil involves the inhibition of bacterial cell wall synthesis. Upon conversion to this compound, it binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, thereby disrupting the cross-linking of peptidoglycan chains essential for cell wall integrity, ultimately leading to bacterial cell lysis and death .

However, bacterial resistance to beta-lactam antibiotics often arises from alterations in these target enzymes. Resistance mechanisms can involve a reduced affinity of existing PBP components for the antibiotic or the acquisition of supplementary beta-lactam-insensitive PBPs wikipedia.org. Advanced research is delving into the specific mutations within PBPs that confer resistance. For instance, amino acid substitutions in PBP1a, PBP2b, and PBP2x in Streptococcus pneumoniae are recognized as a primary mechanism underlying bacterial resistance to penicillins, cephalosporins, and carbapenems researchgate.net. These mutations can either lower the drug's affinity to the active site or lead to the evolution of beta-lactamase activity that degrades the antibiotic plos.org.

Specific PBP mutations, such as R517H, N526K, S385T, and L389F in PBP3 of Haemophilus influenzae, have been directly linked to increased cephalosporin (B10832234) resistance asm.org. Understanding these intricate PBP-drug interactions and the precise molecular changes that lead to resistance is paramount for designing new this compound derivatives or developing adjunctive therapies that can circumvent or overcome these resistance mechanisms. Validating these findings through genomic analysis of resistant isolates, focusing on PBP mutations or β-lactamase expression, is a critical step in this ongoing research .

Q & A

Q. What experimental methodologies are recommended to determine the antibacterial spectrum of cefcapene against Gram-positive and Gram-negative pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI or EUCAST guidelines) to measure minimum inhibitory concentrations (MICs) against reference bacterial strains. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to validate results. For Gram-negative bacteria, assess β-lactamase stability via nitrocefin hydrolysis assays. Pair these with time-kill curve analyses to evaluate bactericidal activity at 1×, 2×, and 4× MIC over 24 hours. Confirm results using agar dilution for fastidious organisms. Report discrepancies in MICs between methods and strains .

Q. How can researchers assess the pharmacokinetic (PK) profile of this compound pivoxil in preclinical models?

  • Methodological Answer : Conduct in vivo PK studies in rodent models using oral administration of this compound pivoxil. Collect serial blood samples to measure prodrug conversion (to active this compound) via LC-MS/MS. Calculate parameters like Cmax, Tmax, AUC0–24, and bioavailability. Compare with intravenous this compound to determine absolute oral bioavailability. Include tissue distribution studies (e.g., lung, kidney) using homogenized organ samples. Validate assays with internal standards and adherence to FDA bioanalytical guidelines .

Q. What analytical techniques are essential for confirming the purity and structural identity of synthesized this compound derivatives?

  • Methodological Answer : Employ HPLC (≥95% purity threshold) with UV detection at 254 nm for purity assessment. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (1H, 13C, 2D-COSY) to verify stereochemistry, particularly at the cephalosporin core’s C7 and C8 positions. For novel derivatives, include X-ray crystallography to resolve ambiguous stereochemical configurations. Cross-reference spectral data with published this compound pivoxil profiles .

Advanced Research Questions

Q. How should researchers design in vivo efficacy studies to evaluate this compound’s therapeutic potential in polymicrobial infections?

  • Methodological Answer : Develop a neutropenic murine thigh infection model co-inoculated with Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens. Administer human-equivalent this compound doses and compare bacterial load reduction (log10 CFU/g) against monotherapy and combination regimens (e.g., this compound + amikacin). Use PK/PD modeling to correlate AUC/MIC ratios with efficacy. Include histopathology to assess tissue damage and inflammation resolution. Address inter-strain variability by testing multiple clinical isolates .

Q. What strategies are effective in resolving contradictions between in vitro susceptibility data and clinical outcomes for this compound?

  • Methodological Answer : Perform post hoc analyses of clinical trial data to identify confounding variables (e.g., patient comorbidities, pharmacokinetic variability). Reconcile discrepancies by conducting hollow-fiber infection models (HFIM) simulating human PK profiles in vitro. Test isolates from non-responsive patients for efflux pump overexpression (via RT-qPCR) or modified penicillin-binding proteins (PBPs). Use whole-genome sequencing to detect resistance mutations (e.g., blaTEM, ampC). Cross-validate findings with pharmacodynamic breakpoints .

Q. How can researchers optimize this compound’s formulation to overcome pH-dependent solubility limitations?

  • Methodological Answer : Develop solid dispersion systems using spray-drying or hot-melt extrusion with polymers like HPMCAS or Soluplus® to enhance solubility at gastric pH. Characterize amorphous state stability via DSC and XRD. Conduct dissolution testing under biorelevant conditions (FaSSGF, FeSSIF). Compare bioavailability in canine models against conventional tablets. Include stability-indicating assays (e.g., forced degradation under acidic/oxidative stress) to ensure excipient compatibility .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Use mixed-effects modeling for longitudinal PK/PD data to account for inter-subject variability. For survival studies, employ Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals and adjust for multiple comparisons using Bonferroni correction. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How should researchers address heterogeneity in clinical trial populations when evaluating this compound’s efficacy?

  • Methodological Answer : Stratify randomization by risk factors (e.g., renal impairment, diabetes) and conduct subgroup analyses with interaction tests. Use propensity score matching to balance covariates. Perform sensitivity analyses excluding outliers or non-adherent participants. Incorporate Bayesian hierarchical models to estimate treatment effects across diverse cohorts. Predefine heterogeneity thresholds in the statistical analysis plan (SAP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefcapene
Reactant of Route 2
Cefcapene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.